Zinniol

Descripción general

Descripción

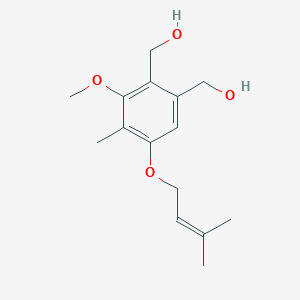

Zinniol is a non-host selective phytotoxin commonly produced by fungi of the Alternaria genus. It is known for its phytotoxic properties, which can cause necrosis in plant tissues. This compound has been identified as a major metabolite in various species of Alternaria, including Alternaria tagetica and Alternaria zinniae . The compound’s structure is characterized by a penta-substituted benzene ring with hydroxymethyl, methoxy, and dimethylallyloxy groups .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Zinniol can be synthesized through the reduction of this compound phthalide. This process involves treating this compound phthalide with lithium aluminum hydride in anhydrous ether under reflux conditions in a nitrogen atmosphere . The reaction typically takes about one hour to complete.

Industrial Production Methods: Industrial production of this compound involves the cultivation of Alternaria fungi in liquid media. The culture filtrate is then subjected to fractionation and chromatographic purification to isolate this compound . This bioassay-guided procedure ensures the extraction of pure phytotoxic metabolites.

Análisis De Reacciones Químicas

Types of Reactions: Zinniol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Chromic acid in acetone can oxidize this compound to form isomeric phthalides.

Reduction: Lithium aluminum hydride is used for the reduction of this compound phthalide to this compound.

Substitution: The dimethylallyloxy group in this compound can be substituted under specific conditions.

Major Products:

Oxidation: Isomeric phthalides.

Reduction: this compound from this compound phthalide.

Substitution: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Plant Pathology

Zinniol's primary application lies in its role as a phytotoxin affecting plant health. It is produced by Alternaria species, which are known to cause significant agricultural damage.

Case Studies

- Research indicates that this compound contributes to the virulence of Alternaria dauci, the pathogen responsible for carrot leaf blight. The compound's presence correlates with necrotrophic activity and disease severity in affected plants .

- This compound has been implicated in the pathogenicity of Alternaria alternata, where it triggers cell death in host plants, facilitating infection .

Toxicological Research

This compound's toxicological profile has been extensively studied due to its implications for human health and safety.

Toxicity Assessments

- Cytotoxicity : this compound has demonstrated cytotoxic effects on various cell lines, indicating potential risks associated with exposure to this mycotoxin. Studies have shown that it can induce necrosis and apoptosis in plant and animal cells .

- Genotoxicity : Investigations into the genotoxic effects of this compound reveal its potential to cause DNA damage, raising concerns about its impact on human health when present in contaminated food supplies .

Potential Therapeutic Applications

Emerging research suggests that this compound may have therapeutic potential due to its bioactive properties.

Antimicrobial Activity

- This compound's antimicrobial properties have been explored against various pathogens. For instance, studies have indicated that certain derivatives of this compound exhibit activity against bacterial strains like Pseudomonas aeruginosa, suggesting possible applications in developing new antimicrobial agents .

Cancer Research

- Preliminary studies indicate that this compound and its derivatives may possess antiproliferative effects against cancer cell lines, warranting further investigation into their potential as anticancer agents .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Plant Pathology | Phytotoxic effects on crop species | Affects calcium channels; induces necrosis |

| Toxicological Research | Cytotoxicity and genotoxicity assessments | Induces DNA damage; poses health risks |

| Antimicrobial Activity | Potential use against bacterial pathogens | Effective against Pseudomonas aeruginosa |

| Cancer Research | Antiproliferative effects on cancer cell lines | Promising results warranting further study |

Mecanismo De Acción

Zinniol exerts its effects by binding to plant protoplasts and stimulating calcium ion entry into cells . This interaction disrupts cellular homeostasis, leading to programmed cell death and necrosis. The compound’s exact molecular targets and pathways are still under investigation, but its ability to induce reactive oxygen species and damage cell membranes has been documented .

Comparación Con Compuestos Similares

Tenuazonic Acid: Another phytotoxin produced by Alternaria species, known for its herbicidal properties.

Maculosin: A phytotoxin with similar necrotic effects on plant tissues.

Tentoxin: A cyclic tetrapeptide with phytotoxic properties, also produced by Alternaria species.

Uniqueness of Zinniol: this compound is unique due to its non-host selective nature, meaning it can affect a wide range of plant species. Its specific chemical structure, featuring a penta-substituted benzene ring, distinguishes it from other phytotoxins . Additionally, this compound’s ability to induce calcium ion entry into plant cells sets it apart from other similar compounds .

Actividad Biológica

Zinniol, a phytotoxin produced by various species of the Alternaria genus, has garnered attention for its biological activity, particularly its effects on plant cells and its potential implications in agricultural contexts. This article synthesizes current research findings, including case studies and detailed analyses, to provide a comprehensive overview of this compound's biological activity.

Chemical Structure and Properties

This compound is chemically identified as 1,2-bis(hydroxymethyl)-3-methoxy-4-methyl-5-(3-methyl-2-butenyloxy)benzene. Its structure is critical for understanding its interaction with biological systems. The compound exhibits properties that allow it to bind to cellular membranes and influence calcium ion entry into cells, which is pivotal for its phytotoxic effects .

The primary mechanism through which this compound exerts its biological activity involves:

- Calcium Channel Interaction : this compound binds to protoplasts and isolated membranes in a saturable manner, stimulating the entry of calcium ions into plant cells. This binding can partially reverse the effects of calcium-channel blockers, indicating a unique interaction with cellular pathways .

- Phytotoxicity : While this compound has been classified as a phytotoxin, studies indicate that its phytotoxic effects may not be as pronounced as initially thought. For instance, research has shown that high concentrations are required to achieve significant toxicity in Tagetes erecta cell cultures .

Phytotoxic Effects

This compound's phytotoxicity has been evaluated primarily in relation to its effects on carrot (Daucus carota) and marigold (Tagetes erecta):

- Carrot Cells : In studies involving carrot embryogenic cultures, this compound did not exhibit significant toxic effects at physiological concentrations. This suggests that while it may have some impact at higher concentrations, it is not inherently damaging at levels typically encountered in nature .

- Marigold Cells : The classification of this compound as a true phytotoxin remains controversial. Research indicates that while it can affect plant cells, the degree of its toxicity varies significantly among different plant species and conditions .

Case Study 1: Resistance Mechanisms in Carrots

A study focused on the interaction between Alternaria dauci (the pathogen producing this compound) and carrot plants demonstrated that certain genotypes exhibit partial resistance. This resistance correlates with cellular responses to fungal exudates rather than directly to this compound itself. The findings underscore the complexity of plant-pathogen interactions and suggest that other compounds in the fungal exudate may play a more significant role in toxicity .

Case Study 2: this compound's Role in Calcium Signaling

Research has shown that this compound's ability to stimulate calcium entry into cells can trigger signaling pathways associated with programmed cell death (PCD). This mechanism is similar to other known phytotoxins but highlights the need for further investigation into how this compound interacts with specific cellular targets within different plant species .

Comparative Analysis of Phytotoxins

| Phytotoxin | Source Organism | Mechanism of Action | Target Plants | Toxicity Level |

|---|---|---|---|---|

| This compound | Alternaria spp. | Calcium channel modulation | Carrot, Marigold | Moderate (high concentrations needed) |

| AAL-toxins | Alternaria alternata | Ceramide synthase inhibition | Tomato | High |

| Fumonisin | Fusarium spp. | Inhibition of sphingolipid biosynthesis | Corn | Very High |

Propiedades

IUPAC Name |

[2-(hydroxymethyl)-3-methoxy-4-methyl-5-(3-methylbut-2-enoxy)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O4/c1-10(2)5-6-19-14-7-12(8-16)13(9-17)15(18-4)11(14)3/h5,7,16-17H,6,8-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUMQPTRUYCCSEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=C1OC)CO)CO)OCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10170425 | |

| Record name | Zinniol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10170425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17811-28-8 | |

| Record name | Zinniol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17811-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zinniol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017811288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zinniol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125427 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Zinniol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10170425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZINNIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2XM821R13R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.